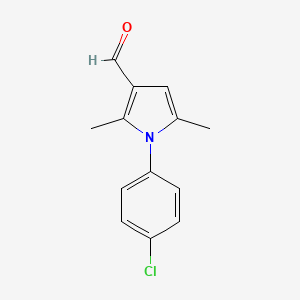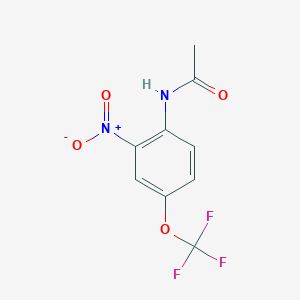
1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Vue d'ensemble
Description
1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C13H12ClNO and its molecular weight is 233.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Rearrangements and Synthesis
- Molecular Rearrangements : Studies have explored the rearrangements of structural isomers of certain triazoles, highlighting the influence of different substituents like p-chlorophenyl on these processes (L'abbé et al., 1990).
- Synthesis of Precursors : Research has proposed methods for the synthesis of phosphoryl-3-formylpyrroles, which are precursors to chiral bidentate phosphine ligands (Smaliy et al., 2013).
Steric Effects and Chirality
- Chromatographic Separation and Racemization : Investigations into N-aryl pyrroles, including derivatives of pyrrole-3-carbaldehyde, have been conducted to understand steric effects on enantiomer separation and barriers to racemization (Vorkapić-Furač et al., 1989).
Structural Characterization and Computational Studies
- Corrosion Inhibition : A study synthesized a new pyrrole derivative and explored its structure using various spectroscopic techniques, providing insights into its potential as a corrosion inhibitor (Louroubi et al., 2019).
- Quantum Chemical Calculations : Research on pyrrole chalcone derivatives included quantum chemical calculations to confirm structures and predict interactions (Singh et al., 2014).
Synthesis Methodologies
- New Synthesis Approaches : Innovative methods for synthesizing various fluorinated pyrroles, including those related to pyrrole-5-carbaldehydes, have been developed (Surmont et al., 2009).
Chemical Analysis and Complex Formation
- Single Crystal X-Ray Structural Analysis : The crystal structure of certain pyrrole carboxylate derivatives was analyzed, revealing key insights into molecular geometries and hydrogen bonding patterns (Ramazani et al., 2019).
- Supramolecular Chains : A study utilized pyrrole-2-carbaldehyde oxime derivatives to coordinate with transition metal ions, forming high nuclearity clusters with single-molecule magnetic behavior (Giannopoulos et al., 2014).
Catalytic Applications
- Catalysis in Polymerization : Aluminum and zinc complexes supported by pyrrole-based ligands were synthesized and tested for their catalytic efficiency in the ring-opening polymerization of ε-caprolactone (Qiao et al., 2011).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as pyraclostrobin, have been reported to target specific pathogens like botrytis cinerea and alternaria alternata .
Mode of Action
Related compounds like pyraclostrobin are known to inhibit mitochondrial respiration, leading to a reduction of energy-rich atp that supports essential processes in the fungal cell .
Biochemical Pathways
Compounds like paclobutrazol, which share structural similarities, are known to mediate changes in the levels of important plant hormones including gibberellins (gas) and abscisic acid (aba) .
Pharmacokinetics
Related compounds like 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole have been reported to show good absorption, metabolism, and excretion, and are able to cross the blood-brain barrier .
Result of Action
Related compounds like 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole have been reported to protect dopaminergic neurons from h2o2-induced stress by lowering ros levels and boosting the glutathione system .
Action Environment
Related compounds like pyraclostrobin are known to be stable in aqueous solution in the dark at ph 4, 5, and 7 (25°c and 50°c) .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMZCIWXACIVOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382904 | |
| Record name | 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20461-26-1 | |
| Record name | 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)
![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)



![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1351020.png)


![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)



